

Application Notes: Formulation of Triforine for Experimental Use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triforine

Cat. No.: B1681575

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Introduction

Triforine is a systemic fungicide belonging to the piperazine derivative class of chemicals. It exhibits protectant, eradicant, and curative properties against a variety of fungal pathogens, including powdery mildew, rusts, and black spot.[1][2] Its primary mechanism of action involves the inhibition of sterol 14 α -demethylase (EC 1.14.13.70), a key enzyme in the ergosterol biosynthesis pathway in fungi.[3] This disruption of ergosterol production leads to compromised fungal cell membrane integrity and ultimately, cell death. For researchers, understanding the physicochemical properties of **Triforine** is critical for developing stable and effective formulations for experimental assays.

Key Formulation Considerations

- **Solubility:** **Triforine** has very low solubility in water (approximately 9-30 mg/L) but is readily soluble in several organic solvents, most notably Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1][2][3] This necessitates the use of a solvent-based stock solution for most experimental applications.
- **Stability:** A crucial factor in **Triforine** formulation is its inherent instability in aqueous solutions, where it is susceptible to degradation by daylight or UV light.[1][3] The compound also decomposes in strongly acidic or basic media.[1][2][3] The half-life in a neutral aqueous solution (pH 5-7) at 25°C is approximately 3.5 days.[1][3] Therefore, aqueous working solutions should always be prepared fresh immediately before use.

- **Vehicle Control:** Due to the use of organic solvents for initial dissolution, it is imperative to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the experimental samples to account for any potential effects of the solvent on the biological system being studied.

Quantitative Data Summary

Table 1: Physicochemical Properties of **Triforine**

Property	Value	Reference
IUPAC Name	N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}difformamide	[3]
CAS Number	26644-46-2	[1][2]
Molecular Formula	C ₁₀ H ₁₄ Cl ₆ N ₄ O ₂	[3]
Molecular Weight	435.0 g/mol	[2][3]
Appearance	White to off-white or colorless crystals	[1][2][3]
Melting Point	~155 °C (with decomposition)	[2]
Vapor Pressure	2.6 x 10 ⁻⁷ mbar at 25 °C	[2]

Table 2: Solubility of **Triforine**

Solvent	Solubility	Reference
Water (20-25 °C)	9-30 mg/L	[1][3]
Dimethylformamide (DMF)	330 g/L	[3]
Dimethyl sulfoxide (DMSO)	Readily Soluble	[1][2][3]
N-methylpyrrolidone	476 g/L	[3]
Acetone	11 g/L	[3]
Methanol	10 g/L	[3]
Benzene	Insoluble / Practically Insoluble	[2][3]
Cyclohexane	Insoluble / Practically Insoluble	[2][3]
Petroleum Ether	Insoluble / Practically Insoluble	[2][3]

Table 3: Stability Profile of **Triforine**

Condition	Stability Information	Reference
Temperature	Stable up to 180 °C	[1][3]
Aqueous Solution	Decomposes when exposed to daylight or UV light	[1][3]
Aqueous Half-Life	DT ₅₀ of 3.5 days at pH 5-7, 25 °C	[1][3]
Acidic Media (Strong)	Decomposes to trichloroacetaldehyde and piperazine salts	[1][3]
Alkaline Media (Strong)	Decomposes to chloroform and piperazine	[1][3]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Triforine Stock Solution

This protocol describes the preparation of a 100 mM **Triforine** stock solution in DMSO.

Materials:

- **Triforine** (solid, ≥98% purity)
- Dimethyl sulfoxide (DMSO), anhydrous grade
- Analytical balance
- Spatula
- Weighing paper
- Amber glass vial with a screw cap
- Micropipettes
- Vortex mixer

Procedure:

- Calculate Required Mass: Determine the mass of **Triforine** needed. For 1 mL of a 100 mM solution:
 - $\text{Mass (g)} = \text{Molarity (mol/L)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$
 - $\text{Mass (g)} = 0.1 \text{ mol/L} \times 0.001 \text{ L} \times 435.0 \text{ g/mol} = 0.0435 \text{ g (43.5 mg)}$
- Weigh **Triforine**: Using an analytical balance, carefully weigh out 43.5 mg of **Triforine** onto weighing paper.
- Dissolution: Transfer the weighed **Triforine** into a clean, dry amber glass vial. Add 1 mL of anhydrous DMSO to the vial.

- **Mixing:** Secure the cap on the vial and vortex thoroughly until the **Triforine** is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary.
- **Storage:** Store the stock solution at -20°C in the dark. The amber vial helps protect the compound from light degradation. Properly stored, DMSO stock solutions are stable for several months.

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol details the preparation of a 100 µM aqueous working solution from a 100 mM DMSO stock solution.

Materials:

- 100 mM **Triforine** stock solution in DMSO (from Protocol 1)
- Sterile, deionized or distilled water, or appropriate sterile culture medium (e.g., RPMI)
- Sterile microcentrifuge tubes or conical tubes
- Micropipettes

Procedure:

- **Prepare Fresh:** Due to the instability of **Triforine** in aqueous solutions, prepare working solutions immediately before they are needed for an experiment.[\[4\]](#)
- **Serial Dilution:** Perform a serial dilution. To prepare a 100 µM working solution, you will dilute the 100 mM stock 1:1000.
- **Dilution Step:** Pipette 999 µL of the desired aqueous medium (water, buffer, or culture medium) into a sterile tube.
- **Add Stock:** Add 1 µL of the 100 mM **Triforine** stock solution to the 999 µL of medium.

- **Mix:** Immediately vortex the tube gently to ensure the solution is homogeneous. The final concentration of DMSO will be 0.1%.
- **Vehicle Control:** Prepare a corresponding vehicle control by adding 1 μL of DMSO to 999 μL of the same aqueous medium.
- **Use Immediately:** Use the freshly prepared working solution and vehicle control in your experiment without delay.

Protocol 3: General Workflow for an In Vitro Antifungal Susceptibility Test (Broth Microdilution)

This protocol outlines a general method for testing the minimum inhibitory concentration (MIC) of **Triforine** against a fungal strain.

Materials:

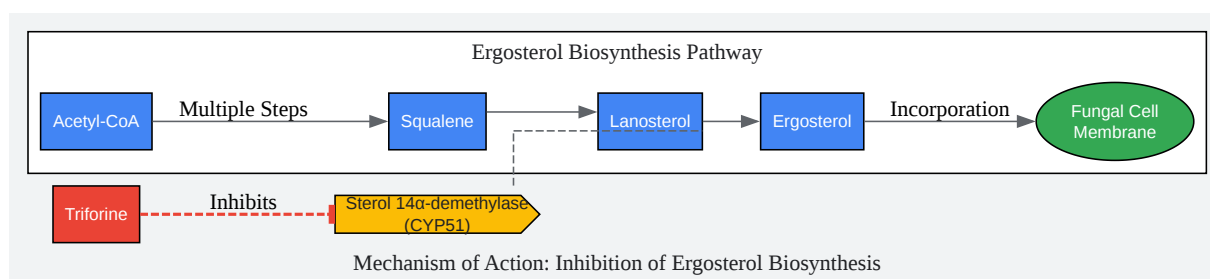
- **Triforine** working solutions (prepared as in Protocol 2)
- Fungal culture in the logarithmic growth phase
- Sterile 96-well flat-bottom microtiter plates
- Appropriate sterile fungal growth medium (e.g., RPMI-1640)
- Spectrophotometer or microplate reader
- Incubator

Procedure:

- **Prepare Fungal Inoculum:** Adjust the concentration of the fungal suspension in sterile growth medium to a standardized density (e.g., $0.5\text{--}2.5 \times 10^3$ cells/mL).
- **Plate Setup:**
 - Add 100 μL of sterile growth medium to all wells of a 96-well plate.

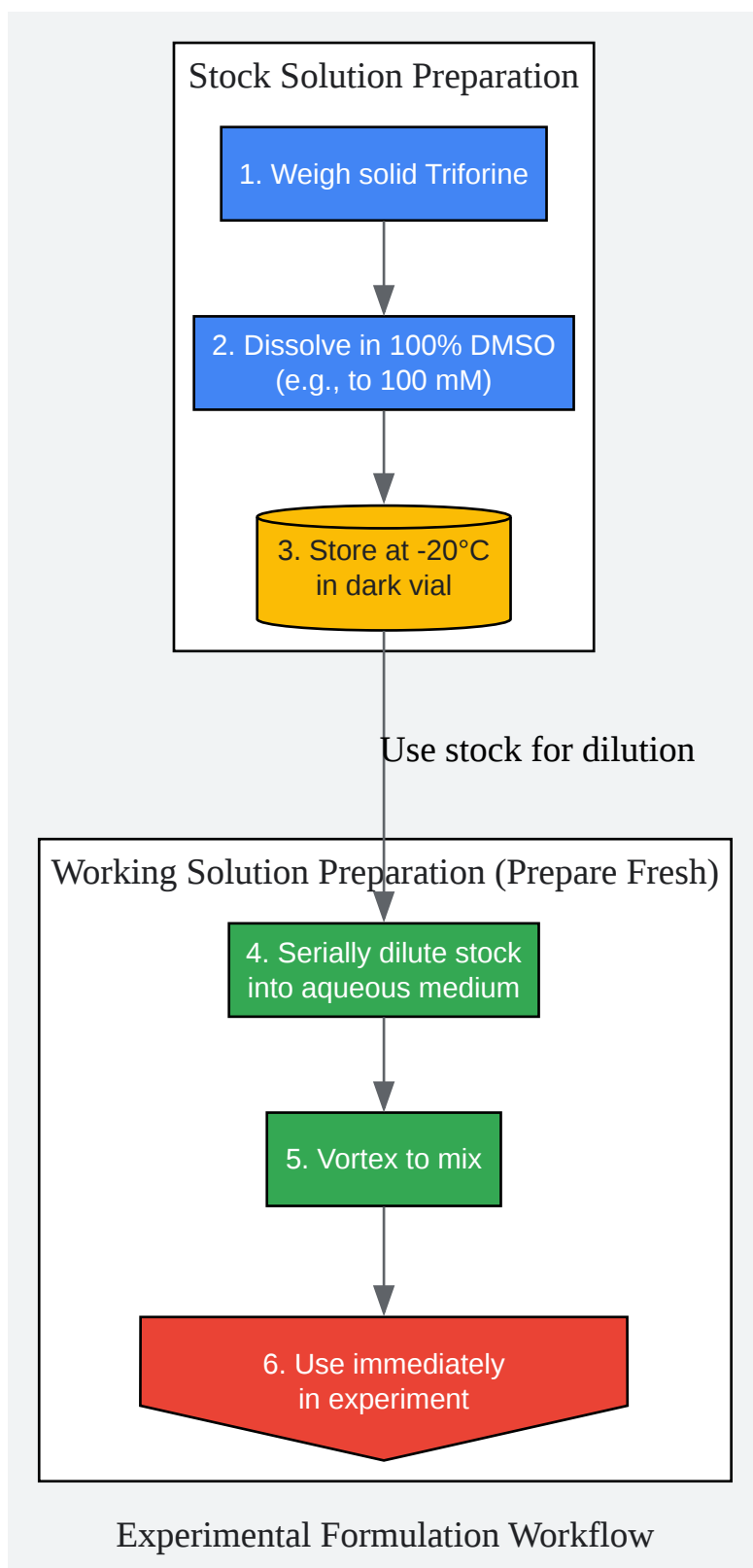
- Add 100 μ L of the highest concentration **Triforine** working solution to the first column of wells. This results in a 1:2 dilution.
- Perform a 2-fold serial dilution by transferring 100 μ L from the first column to the second, mixing, and repeating across the plate. Discard 100 μ L from the last column.
- Set up control wells: vehicle control (medium + highest DMSO concentration), positive control (medium + inoculum, no drug), and negative control (medium only).
- Inoculation: Add 100 μ L of the prepared fungal inoculum to all wells except the negative control. The final volume in each well will be 200 μ L.
- Incubation: Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 35-37°C) for 24-48 hours.
- Determine MIC: The MIC is the lowest concentration of **Triforine** that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance (OD₆₀₀) with a microplate reader.

Visualizations



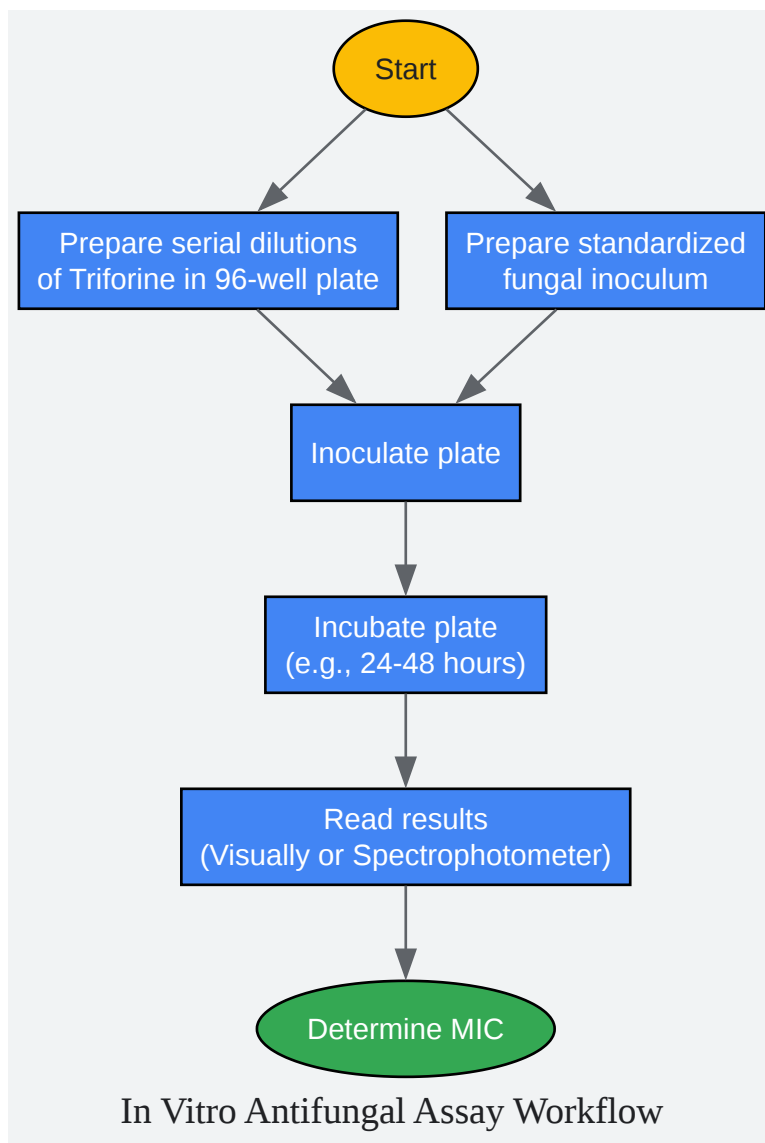
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Caption: **Triforine** inhibits sterol 14 α -demethylase, blocking ergosterol synthesis.



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Caption: Workflow for preparing **Triforine** stock and fresh working solutions.



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Caption: General workflow for a broth microdilution antifungal susceptibility test.

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References

- 1. TRIFORINE | 26644-46-2 [chemicalbook.com]

- 2. EXTTOXNET PIP - TRIFORINE [exttoxnet.orst.edu]
- 3. Triforine | C₁₀H₁₄Cl₆N₄O₂ | CID 33565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. apvma.gov.au [apvma.gov.au]
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